

Certificate of Analysis for 3-Amino-1-(3-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-1-(3-methylphenyl)propan-1-ol

Cat. No.: B1376752

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An Objective Comparison of **3-Amino-1-(3-methylphenyl)propan-1-ol** and Structural Analogs for Pharmaceutical Synthesis

This guide provides a comparative analysis of **3-Amino-1-(3-methylphenyl)propan-1-ol** and its structural analogs, which are pivotal intermediates in the synthesis of various pharmaceutical compounds. The following sections present a summary of their physicochemical properties, a representative certificate of analysis, and a standardized experimental protocol for purity determination to aid researchers in selecting the most suitable compound for their drug development pipeline.

Comparative Analysis of Physicochemical Properties

The selection of a synthetic intermediate often depends on its physical and chemical properties, which can influence reaction conditions and outcomes. Below is a comparison of **3-Amino-1-(3-methylphenyl)propan-1-ol** with some of its commercially available structural analogs.

Property	3-Amino-1-(3-methylphenyl)propan-1-ol	3-Amino-1-phenylpropan-1-ol[1]	3-Amino-3-(4-methylphenyl)propan-1-ol[2]	(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-ol[3]
Molecular Formula	C10H15NO	C9H13NO	C10H15NO	C10H14ClNO
Molecular Weight	165.23 g/mol	151.21 g/mol	165.23 g/mol	199.68 g/mol
Appearance	Not specified	Not specified	Not specified	Not specified
Boiling Point	Not specified	Not specified	311°C at 760 mmHg	Not specified
Purity	>98.5% (by 1H qNMR for a similar compound)[4]	Not specified	Not specified	Not specified
CAS Number	1226363-38-7	5053-63-4	68208-23-1	Not specified

Representative Certificate of Analysis

While a specific Certificate of Analysis (CoA) for **3-Amino-1-(3-methylphenyl)propan-1-ol** was not publicly available, a typical CoA for a high-purity batch would include the following analyses. Commercial suppliers like BLDpharm indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request[5].

Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual
Identity	Conforms to structure	Conforms	^1H NMR, ^{13}C NMR
Purity	$\geq 98.5\%$	99.2%	HPLC
Mass Spectrum	Conforms to theoretical mass	Conforms	LC-MS
Residual Solvents	$\leq 0.5\%$	0.1%	GC-HS
Water Content	$\leq 0.5\%$	0.2%	Karl Fischer

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of **3-Amino-1-(3-methylphenyl)propan-1-ol** and its analogs.

1. Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Trifluoroacetic acid (TFA).
- Sample of **3-Amino-1-(3-methylphenyl)propan-1-ol**.

2. Chromatographic Conditions:

- Mobile Phase A: 0.1% TFA in Water.

- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.

3. Sample Preparation:

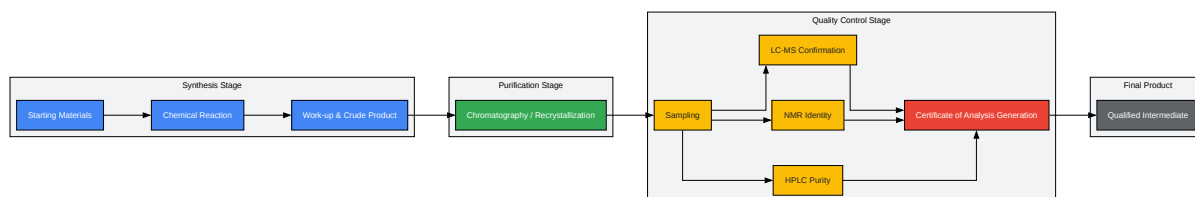
- Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL solution.
- Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

- Inject the prepared sample into the HPLC system.
- Record the chromatogram for 30 minutes.
- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of **3-Amino-1-(3-methylphenyl)propan-1-ol**.



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Caption: Workflow for Synthesis and Quality Control of Amino Alcohols.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com